molecular formula C6H8O9S B12096796 L-Ascorbyl-2-sulfate

L-Ascorbyl-2-sulfate

Cat. No.: B12096796
M. Wt: 256.19 g/mol
InChI Key: XDBMXUKHMOFBPJ-UHFFFAOYSA-N
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Description

L-Ascorbyl-2-sulfate is a derivative of L-ascorbic acid, commonly known as vitamin C. This compound is characterized by the addition of a sulfate group at the second carbon position of the ascorbic acid molecule. This compound is known for its stability compared to L-ascorbic acid, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ascorbyl-2-sulfate can be synthesized through the sulfation of L-ascorbic acid. One common method involves reacting L-ascorbic acid with sulfuric acid. The reaction typically occurs in concentrated sulfuric acid at a controlled temperature to ensure the formation of this compound . Another method involves the use of tert-butyl alcohol as a solvent, with the reaction facilitated by a molecular sieve and immobilized lipase .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfation processes. These processes are designed to maximize yield and purity while minimizing costs. The use of concentrated sulfuric acid and controlled reaction conditions are critical to achieving high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: L-Ascorbyl-2-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfate group, which can alter the reactivity of the ascorbic acid molecule .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield dehydroascorbic acid derivatives, while reduction reactions can regenerate L-ascorbic acid .

Scientific Research Applications

L-Ascorbyl-2-sulfate has a wide range of applications in scientific research. In chemistry, it is used as a stable form of vitamin C in various reactions and formulations. In biology and medicine, this compound is studied for its antioxidant properties and potential therapeutic benefits. It is also used in the aquaculture industry as a dietary supplement for aquatic animals, providing a stable source of vitamin C .

Mechanism of Action

The mechanism of action of L-Ascorbyl-2-sulfate involves its conversion to L-ascorbic acid in biological systems. This conversion is facilitated by enzymatic processes that remove the sulfate group. Once converted, L-ascorbic acid exerts its effects through various pathways, including antioxidant activity, collagen synthesis, and immune system support .

Comparison with Similar Compounds

L-Ascorbyl-2-sulfate is unique among ascorbic acid derivatives due to its stability and ease of conversion to L-ascorbic acid. Similar compounds include L-ascorbyl-2-phosphate, ascorbyl palmitate, and ascorbyl stearate. These compounds also offer stability and are used in various applications, but this compound is particularly valued for its high stability and effectiveness in providing vitamin C activity .

List of Similar Compounds:
  • L-Ascorbyl-2-phosphate
  • Ascorbyl palmitate
  • Ascorbyl stearate

Properties

Molecular Formula

C6H8O9S

Molecular Weight

256.19 g/mol

IUPAC Name

[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate

InChI

InChI=1S/C6H8O9S/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H,11,12,13)

InChI Key

XDBMXUKHMOFBPJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OS(=O)(=O)O)O)O)O

Origin of Product

United States

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